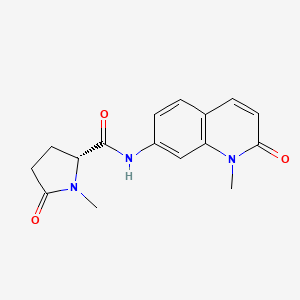![molecular formula C14H17N3O2S B7347512 N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide](/img/structure/B7347512.png)
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as "Compound X" in scientific literature. The purpose of
作用機序
The mechanism of action of N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide in lab experiments is its potential as a chemotherapeutic agent. Additionally, its antioxidant properties may make it useful in the study of neurodegenerative diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide. One direction is to further investigate its potential as a chemotherapeutic agent. Additionally, its antioxidant properties may make it useful in the development of treatments for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research should be conducted to optimize the synthesis method to improve yields and reduce costs.
合成法
The synthesis of N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide involves several steps. The starting material is 3-(1,3-thiazol-2-ylamino)benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-(2-hydroxypropyl)amine to form the desired compound. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10(9-18)17(2)13(19)11-4-3-5-12(8-11)16-14-15-6-7-20-14/h3-8,10,18H,9H2,1-2H3,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSYVRYISWSWFN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C(=O)C1=CC(=CC=C1)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N(C)C(=O)C1=CC(=CC=C1)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-5-bromo-1H-pyridin-2-one](/img/structure/B7347440.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![6-cyclopropyl-3-[(2R)-2-methyl-4-(oxan-4-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7347466.png)
![(6-methoxypyrimidin-4-yl)-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347468.png)
![N-[(1R)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B7347477.png)
![(2R)-1-methyl-N-[2-methyl-5-(5-methylfuran-2-yl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347480.png)
![5-(difluoromethyl)-N-[(1R)-1-(3-fluoropyridin-2-yl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7347481.png)
![2-cyclobutyl-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]pyrazole-3-carboxamide](/img/structure/B7347491.png)
![5-cyclopropyl-N-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347499.png)
![6-(difluoromethyl)-N-[3-(2-fluorophenyl)cyclobutyl]pyrimidine-4-carboxamide](/img/structure/B7347504.png)
![(2R)-N-[(3-chloro-4-ethoxyphenyl)methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7347526.png)
![(2-methoxypyrimidin-4-yl)-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7347530.png)
![(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347536.png)